molecular formula C7H7ClN2O B14850481 3-Chloro-6-cyclopropoxypyridazine

3-Chloro-6-cyclopropoxypyridazine

Cat. No.: B14850481
M. Wt: 170.59 g/mol
InChI Key: JYQMAYFDEITSPE-UHFFFAOYSA-N
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Description

3-Chloro-6-cyclopropoxypyridazine is a pyridazine derivative substituted at positions 3 and 6 with chlorine and a cyclopropoxy group, respectively. These compounds share a common 3-chloro-pyridazine backbone, with substituents at position 6 influencing their chemical reactivity, physical properties, and applications in medicinal chemistry and agrochemical research.

Pyridazine derivatives are valued for their heterocyclic aromatic structure, which enables diverse functionalization.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-6-cyclopropyloxypyridazine

InChI

InChI=1S/C7H7ClN2O/c8-6-3-4-7(10-9-6)11-5-1-2-5/h3-5H,1-2H2

InChI Key

JYQMAYFDEITSPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-cyclopropoxypyridazine can be achieved through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chloro group with the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-cyclopropoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 3-amino-6-cyclopropoxypyridazine or 3-thio-6-cyclopropoxypyridazine.

    Oxidation: Formation of 3-chloro-6-cyclopropylpyridazine-2-one.

    Reduction: Formation of 3-chloro-6-cyclopropoxydihydropyridazine.

Scientific Research Applications

3-Chloro-6-cyclopropoxypyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-cyclopropoxypyridazine involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups contribute to its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-chloro-6-substituted pyridazines:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Log S (Solubility) Hydrogen Bond Acceptors Key References
3-Chloro-6-hydrazinylpyridazine Hydrazinyl C₄H₅ClN₄ 144.56 -1.4 4
3-Chloro-6-(chloromethyl)pyridazine Chloromethyl C₅H₄Cl₂N₂ 163.00 -2.1 2
3-Chloro-6-piperazinopyridazine Piperazinyl C₈H₁₂Cl₂N₄ 235.00 -2.8 5
3-Chloro-6-morpholinopyridazine Morpholino C₈H₁₀ClN₃O 199.64 -2.5 4
3-Chloro-6-cyclopropylaminopyridazine Cyclopropylamino C₇H₉ClN₄ 184.62 -1.9 3

Key Observations:

  • Solubility: Hydrazinyl and cyclopropylamino derivatives exhibit higher solubility (Log S ~ -1.4 to -1.9) compared to bulkier substituents like piperazinyl (Log S = -2.8), likely due to reduced steric hindrance .

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